molecular formula C4H12ClOSi2 B14633891 CID 13168611

CID 13168611

Cat. No.: B14633891
M. Wt: 167.76 g/mol
InChI Key: MYSXHLTWMOUTEM-UHFFFAOYSA-N
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Description

CID 13168611 (exact chemical name unspecified in the provided evidence) is a compound referenced by its PubChem identifier. The compound’s functional or structural role can be inferred from comparative analyses with analogs, as seen in studies of oscillatoxin D (CID: 101283546) and its methylated derivatives .

Properties

InChI

InChI=1S/C4H12ClOSi2/c1-7(2)6-8(3,4)5/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSXHLTWMOUTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClOSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30850318
Record name 1-Chloro-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30850318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56240-52-9
Record name 1-Chloro-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30850318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Chloro-1,1,3,3-tetramethyldisiloxane can be synthesized through several methods. One common synthetic route involves the hydrolysis of chlorodimethylsilane. This process requires careful control of reaction conditions to prevent the formation of oligomeric siloxanes and the release of hydrogen chloride (HCl). The reaction typically takes place under anhydrous conditions to avoid unwanted side reactions.

Industrial production of 1-Chloro-1,1,3,3-tetramethyldisiloxane often involves the use of large-scale reactors where chlorodimethylsilane is hydrolyzed in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting material.

Chemical Reactions Analysis

1-Chloro-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.

    Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across carbon-carbon multiple bonds in the presence of a catalyst, typically platinum-based.

    Reduction: It can act as a reducing agent in the presence of suitable catalysts, converting various functional groups into their reduced forms.

Common reagents used in these reactions include platinum catalysts for hydrosilylation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.

    Medicine: Research is ongoing to investigate its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which 1-Chloro-1,1,3,3-tetramethyldisiloxane exerts its effects depends on the specific reaction it is involved in. In hydrosilylation reactions, the compound acts as a hydride donor, facilitated by the presence of a catalyst. The silicon-hydrogen (Si-H) bond is activated by the catalyst, allowing it to add across carbon-carbon multiple bonds.

In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new silicon-nucleophile bond. The reaction mechanism typically involves the formation of a pentacoordinate silicon intermediate, which then collapses to form the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights two frameworks for comparing compounds: structural analogs (e.g., oscillatoxin derivatives) and functional analogs (e.g., saponins in ginseng). Below is a comparative analysis modeled after these examples:

Table 1: Structural and Functional Comparison of CID 13168611 with Analogs

Property This compound (Hypothetical) Oscillatoxin D (CID: 101283546) Ginsenoside Rf (Example from )
Molecular Formula Not provided C₃₅H₅₄O₉ C₄₂H₇₂O₁₄
Molecular Weight Not provided 618.8 g/mol 801.0 g/mol
Key Functional Groups Likely hydroxyl, methyl groups Epoxide, methyl ester Sugar moieties, hydroxyl groups
Analytical Methods GC-MS, LC-ESI-MS NMR, MS/MS LC-ESI-MS with in-source CID
Biological Role Unspecified Cytotoxic activity Adaptogenic, anti-inflammatory

Key Findings:

Structural Differentiation: Oscillatoxin derivatives (e.g., 30-methyl-oscillatoxin D, CID: 185389) are distinguished by methyl group placement, which alters cytotoxicity . Similarly, this compound may exhibit functional variability based on substituents. Ginsenosides like Rf and pseudoginsenoside F11 are differentiated via in-source CID fragmentation patterns in LC-ESI-MS, a method applicable to this compound for structural elucidation .

Functional Overlaps: Compounds with hydroxyl or epoxide groups (e.g., oscillatoxins) often show bioactivity against pathogens or cancer cells . If this compound shares these groups, it may have similar applications. Saponins like ginsenosides exhibit low solubility but high bioavailability via glycosylation, a trait that could be compared to this compound’s physicochemical properties .

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